Cyclohexane, 1,3-diethynyl- (9CI)
Description
Cyclohexane, 1,3-diethynyl- (9CI) (CAS: 165047-92-7) is a cyclohexane derivative with two ethynyl (-C≡CH) groups substituted at the 1 and 3 positions. Its molecular formula is C₁₀H₈, with a molecular weight of 128.17 g/mol. The ethynyl groups confer unique reactivity due to the sp-hybridized carbon atoms, making the compound valuable in organic synthesis, materials science, and cross-coupling reactions (e.g., Sonogashira coupling) . The compound's linear geometry and electron-rich triple bonds distinguish it from other cyclohexane derivatives.
Properties
CAS No. |
165047-92-7 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.206 |
IUPAC Name |
1,3-diethynylcyclohexane |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1-2,9-10H,5-8H2 |
InChI Key |
ZFNYENHXOKGAOJ-UHFFFAOYSA-N |
SMILES |
C#CC1CCCC(C1)C#C |
Synonyms |
Cyclohexane, 1,3-diethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Cyclohexadiene, 1,2-diethynyl- (9CI) (CAS: 336106-82-2)
- Molecular Formula : C₁₀H₈ (same as 1,3-diethynylcyclohexane).
- Key Differences :
- Contains a conjugated diene system (cyclohexadiene) instead of a saturated cyclohexane ring.
- The 1,2-diethynyl substitution on a diene enhances resonance stabilization but reduces thermal stability compared to the fully saturated 1,3-diethynylcyclohexane.
- Reactivity: The diene structure may participate in Diels-Alder reactions, unlike the saturated analog .
- Applications: Potential use in conjugated polymer synthesis due to extended π-system.
Cyclohexane, 1-ethyl-4-ethynyl-, trans- (CAS: 159524-85-3)
- Molecular Formula : C₁₀H₁₆.
- Key Differences :
- Applications : Intermediate in asymmetric catalysis or specialty solvents.
1,3-Cyclohexanedicarbonyldichloride, cis- (CAS: 22605-65-8)
- Molecular Formula : C₈H₁₀Cl₂O₂.
- Key Differences :
- Applications: Monomer for polyamides or polyesters.
1,3-Cyclohexanebis(methylamine) (CAS: 2579-20-6)
- Molecular Formula : C₈H₁₈N₂.
- Key Differences: Substituted with two methylamine (-CH₂NH₂) groups. Nucleophilic character enables coordination chemistry (e.g., ligand for metal complexes). Higher boiling point due to hydrogen bonding compared to nonpolar ethynyl derivatives .
- Applications : Catalyst in asymmetric hydrogenation or pharmaceutical intermediates.
Comparative Data Table
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